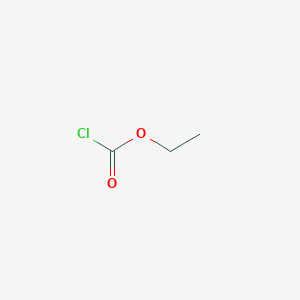

Ethyl chloroformate

Cat. No. B041880

Key on ui cas rn:

541-41-3

M. Wt: 108.52 g/mol

InChI Key: RIFGWPKJUGCATF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07671085B2

Procedure details

Thus, 29 is transesterified (0.5 equiv. of n-Bu2Sn═O, EtOH, or i-PrOH, 25° C., 48 h., 50% and 34%) to afford esters 30 and 31, respectively. 29 is reduced (1.2 equiv. of diisobutylaluminum hydride (Dibal-H), toluene, −78° C., 0.5 h., 52%) to provide the allyl alcohol 32. 32 is O-allylated (2.0 equiv. of NaH, 3.0 equiv. of MeI, 0° C., 1 h., 95%), or is acylated (1.2 equiv. of MeOC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90% or 1.2 equiv. of MeC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90%) to afford compounds 33, 42 and 43, respectively. 29 is hydrolyzed (4.0 equiv. of LiOH, THF:H2O (10:1), 25° C., 24 h. 88%) to the acid which is aminated by mixed anhydride formation followed by exposure to an amine, (1.2 equiv. of EtOC(O)Cl, 1.5 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 1 h., then 3.0 equiv. of NH3, MeNH2, PbNH2 or ((CH2)5)N, CH2Cl2, 25° C., 12 h., 85%-95%) to provide amides 37-40. 29 also undergoes cyclopropanation (10.0 equiv. of CH2N2, 0.2 equiv. of Pd(OAc)2, Et2O, 25° C., 12 h., 95%) to afford compound 35.

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[Li+].[OH-:2].C1C[O:6][CH2:5][CH2:4]1.O.C[CH2:10][N:11](CC)CC.[CH2:16]([Cl:18])Cl>CN(C1C=CN=CC=1)C>[CH2:5]([O:6][C:16]([Cl:18])=[O:2])[CH3:4].[NH3:11].[CH3:10][NH2:11] |f:0.1,2.3|

|

Inputs

Step One

Step Two

Step Three

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: EQUIVALENTS |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: EQUIVALENTS |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |